![molecular formula C19H16F3NO4 B2606038 [2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate CAS No. 728927-30-8](/img/structure/B2606038.png)
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate
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Description
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate, also known as TFMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFMPA is a derivative of the widely used drug, tamoxifen, and has been shown to have unique properties that make it a valuable tool for studying certain biological processes.
Scientific Research Applications
Crystal Structure and Interactions Research into the crystal structure and molecular interactions of related compounds provides insights into their potential applications. For example, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its analogs utilize rare N⋯π and O⋯π interactions to form unique crystal packing structures, highlighting the importance of nonhydrogen bonding interactions in determining molecular assembly and stability, which could be crucial for designing materials with specific properties (Zhang, Wu, & Zhang, 2011).
Synthetic Applications The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles showcases the potential of using complex esters for generating diverse chemical structures. This approach allows for the creation of oxazoles, thiazoles, imidazoles, triazines, and pyridines, demonstrating the compound's utility in synthetic organic chemistry for developing pharmaceuticals and materials science applications (Honey, Pasceri, Lewis, & Moody, 2012).
Enantioselective Catalysis The enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, with high enantiomeric excess, illustrates the application of these compounds in asymmetric synthesis. This process is pivotal for producing chiral molecules that are significant in pharmaceutical synthesis, demonstrating the potential of these compounds in facilitating stereoselective reactions (Meng, Zhu, & Zhang, 2008).
Liquid Crystalline Polymers Compounds with perfluoroalkyl and methoxy groups have been explored for creating side chain liquid crystalline polysiloxanes, which are important for developing new materials with unique optical and electronic properties. These materials are vital for applications in displays, sensors, and actuators, showcasing the broad utility of these chemical structures in advanced material science (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Nonlinear Optical Properties The investigation of nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and derivatives underscores the significance of these compounds in photonic and optoelectronic applications. The substantial hyperpolarizabilities indicate their potential as materials for optical switching, modulation, and telecommunication technologies (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-26-14-6-4-5-13(11-14)9-10-18(25)27-12-17(24)23-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,23,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLRFBVRHNWTMY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(trifluoromethyl)phenyl]carbamoyl}methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate |
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